molecular formula C12H7ClF2O B6374082 4-(3-Chloro-5-fluorophenyl)-2-fluorophenol, 95% CAS No. 1261961-94-7

4-(3-Chloro-5-fluorophenyl)-2-fluorophenol, 95%

Cat. No. B6374082
CAS RN: 1261961-94-7
M. Wt: 240.63 g/mol
InChI Key: FLTZVZDSGWBBHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloro-5-fluorophenyl)-2-fluorophenol, 95% (4-CFP-2-FP) is a chemical compound that has been used in a variety of scientific research applications due to its unique properties. This compound is a white, crystalline solid that is soluble in water and has a molecular weight of 243.55 g/mol. It is a structural isomer of 4-chloro-3-fluorophenol and has a melting point of 81-83 °C. 4-CFP-2-FP has been used in a variety of scientific research applications due to its unique properties, including its ability to act as a catalyst for organic reactions, its high solubility in water, and its low toxicity.

Scientific Research Applications

4-(3-Chloro-5-fluorophenyl)-2-fluorophenol, 95% has been used in a variety of scientific research applications due to its unique properties. It has been used as a catalyst in organic synthesis, as a reagent in the synthesis of pharmaceuticals, and as an intermediate in the synthesis of dyes and pigments. It has also been used in the synthesis of polymers and in the production of certain types of plastics. In addition, it has been used in the synthesis of certain types of pesticides and herbicides.

Mechanism of Action

4-(3-Chloro-5-fluorophenyl)-2-fluorophenol, 95% is believed to act as a catalyst in organic synthesis by facilitating the formation of covalent bonds between molecules. It is believed to do this by acting as a Lewis acid, which is a type of acid that is capable of accepting electrons from other molecules. This allows the formation of covalent bonds between molecules, which is essential for the synthesis of various compounds.
Biochemical and Physiological Effects
4-(3-Chloro-5-fluorophenyl)-2-fluorophenol, 95% is believed to be non-toxic and non-irritating to the skin and eyes. It is also believed to have no mutagenic or carcinogenic properties. However, it has not been extensively studied and its effects on humans and animals are not well understood.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(3-Chloro-5-fluorophenyl)-2-fluorophenol, 95% in laboratory experiments is its low toxicity and non-irritating properties. It is also relatively inexpensive and easy to obtain. However, it is not as effective as some other catalysts, and it is not as widely used as some other compounds.

Future Directions

Due to its unique properties, 4-(3-Chloro-5-fluorophenyl)-2-fluorophenol, 95% has the potential to be used in a variety of future scientific research applications. These include its use as a catalyst in the synthesis of pharmaceuticals, its use as a reagent in the synthesis of dyes and pigments, its use in the production of certain types of plastics, and its use in the synthesis of certain types of pesticides and herbicides. In addition, it may also be used in the synthesis of polymers and other materials. Further research is needed to determine the potential applications of 4-(3-Chloro-5-fluorophenyl)-2-fluorophenol, 95%.

Synthesis Methods

4-(3-Chloro-5-fluorophenyl)-2-fluorophenol, 95% is synthesized by a multi-step process that involves the reaction of 3-chloro-5-fluorophenol with 2-fluorophenol in the presence of an acid catalyst. The reaction is then followed by a series of purification steps in order to obtain the desired product. The first step involves the reaction of 3-chloro-5-fluorophenol with 2-fluorophenol in the presence of an acid catalyst. The reaction is then followed by a series of purification steps in order to obtain the desired product. The purified product is then recrystallized and dried before being packaged.

properties

IUPAC Name

4-(3-chloro-5-fluorophenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF2O/c13-9-3-8(4-10(14)6-9)7-1-2-12(16)11(15)5-7/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTZVZDSGWBBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684337
Record name 3'-Chloro-3,5'-difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261961-94-7
Record name [1,1′-Biphenyl]-4-ol, 3′-chloro-3,5′-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261961-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Chloro-3,5'-difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.